molecular formula C6H7NO3S B13126733 4-Methoxypyridine-2-sulfinic acid

4-Methoxypyridine-2-sulfinic acid

Cat. No.: B13126733
M. Wt: 173.19 g/mol
InChI Key: VDLUCANGLBKMSP-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where the 2-position is substituted with a sulfinic acid group and the 4-position with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridine-2-sulfinic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4-methoxypyridine.

    Oxidation: The 2-position of 4-methoxypyridine is oxidized to introduce the sulfinic acid group. This can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-2-sulfinic acid can undergo various chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: 4-Methoxypyridine-2-sulfonic acid.

    Reduction: 4-Methoxypyridine-2-thiol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

4-Methoxypyridine-2-sulfinic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which 4-Methoxypyridine-2-sulfinic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Lacks the sulfinic acid group, making it less reactive in redox reactions.

    2-Sulfinopyridine: Similar sulfinic acid group but lacks the methoxy group, affecting its solubility and reactivity.

    4-Methoxypyridine-2-sulfonic acid: An oxidized form of 4-Methoxypyridine-2-sulfinic acid, with different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a methoxy and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

4-methoxypyridine-2-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-5-2-3-7-6(4-5)11(8)9/h2-4H,1H3,(H,8,9)

InChI Key

VDLUCANGLBKMSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)S(=O)O

Origin of Product

United States

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